Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate is a chemical compound that belongs to the class of esters. It is characterized by a cyclopropyl group and a hydroxyphenyl moiety, which contribute to its unique properties and potential applications in various fields, including medicinal chemistry and organic synthesis. This compound is notable for its structural complexity and the potential biological activities associated with its derivatives.
This compound can be synthesized through several methods, primarily involving the esterification of (3S)-3-hydroxy-3-(3-hydroxyphenyl)propanoic acid with methanol, often facilitated by an acid catalyst such as sulfuric acid. The synthesis can also be optimized using continuous flow reactors in industrial settings to enhance yield and purity .
The primary method for synthesizing methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate involves the following steps:
In industrial applications, continuous flow reactors may be utilized to optimize reaction conditions, allowing for better control over temperature and reaction time, which can significantly improve yield and reduce by-products.
The molecular structure of methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate features:
The compound exists predominantly in its enol tautomeric form, characterized by an intramolecular hydrogen bond that stabilizes its structure .
Property | Value |
---|---|
Molecular Formula | C10H12O4 |
Molecular Weight | 196.20 g/mol |
IUPAC Name | methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate |
InChI Key | RJGKHTZHLGBJHK-VIFPVBQESA-N |
Canonical SMILES | COC(=O)CC(C1=CC(=CC=C1)O)O |
Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate involves its interaction with biological targets at a molecular level. Research indicates that compounds with similar structures may interact with specific enzymes or receptors, potentially influencing metabolic pathways related to oxidative stress and inflammation.
Studies have shown that derivatives of this compound may exhibit bioactivity through modulation of receptor activity or enzyme inhibition, though specific mechanisms are still under investigation .
Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate is typically characterized by:
The chemical properties include:
Relevant data from studies indicates that the compound exhibits distinct spectral characteristics when analyzed via UV–Vis spectroscopy and cyclic voltammetry, suggesting potential applications in sensor technology .
Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate has several scientific applications:
CAS No.: 75-09-2
CAS No.: 4208-67-7
CAS No.: 571-72-2
CAS No.: 34981-25-4
CAS No.: 951163-61-4
CAS No.: 2409072-20-2